N-(3-Dimethylaminopropyl)desipramine DiHCl
Overview
Description
Preparation Methods
The synthesis of N-(3-Dimethylaminopropyl)desipramine DiHCl involves several steps. One common method includes the reaction of desipramine with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
N-(3-Dimethylaminopropyl)desipramine DiHCl undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the parent compound .
Scientific Research Applications
N-(3-Dimethylaminopropyl)desipramine DiHCl has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Dimethylaminopropyl)desipramine DiHCl involves the inhibition of norepinephrine and serotonin reuptake in the brain . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and improves mood . The compound also interacts with various receptors, including histamine-H1, α1-adrenergic, and muscarinic receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
N-(3-Dimethylaminopropyl)desipramine DiHCl is similar to other tricyclic antidepressants such as amitriptyline, nortriptyline, and imipramine . it is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties . For example, it has a higher selectivity for norepinephrine reuptake inhibition compared to serotonin reuptake inhibition, which differentiates it from other compounds in the same class .
Similar compounds include:
Properties
IUPAC Name |
N'-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3.2ClH/c1-24(2)16-8-17-25(3)18-9-19-26-22-12-6-4-10-20(22)14-15-21-11-5-7-13-23(21)26;;/h4-7,10-13H,8-9,14-19H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWQZKJNMMVXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.